2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone

mTOR inhibition microsomal stability bridged morpholine

2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone (CAS 1396868-81-7) is a synthetic, small-molecule research compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol. It features a 3-oxa-8-azabicyclo[3.2.1]octane core—a bridged morpholine analog—N-acylated with a biphenylacetyl group.

Molecular Formula C20H21NO2
Molecular Weight 307.393
CAS No. 1396868-81-7
Cat. No. B2796153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone
CAS1396868-81-7
Molecular FormulaC20H21NO2
Molecular Weight307.393
Structural Identifiers
SMILESC1CC2COCC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C20H21NO2/c22-20(21-18-10-11-19(21)14-23-13-18)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2
InChIKeyMQIZBGDUQPIGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1,1'-Biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone: Procurement-Ready Chemical Profile & Key Specifications


2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone (CAS 1396868-81-7) is a synthetic, small-molecule research compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . It features a 3-oxa-8-azabicyclo[3.2.1]octane core—a bridged morpholine analog—N-acylated with a biphenylacetyl group [1]. The defined (1R,5S) stereochemistry distinguishes it from racemic mixtures and simple achiral bicyclic intermediates. Commercial supply typically targets a purity specification of 95%, positioning it as a building block for medicinal chemistry and chemical biology applications .

Why Generic 8-Azabicyclo[3.2.1]octane or Achiral Biphenyl Derivatives Cannot Replace 1396868-81-7 in Focused Screening Libraries


The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, appearing in 5-HT4 receptor agonists, mu opioid receptor antagonists, and FXR agonists . However, the pharmacological profile is exquisitely sensitive to N-substitution and stereochemistry. Replacing the 3-oxa bridge with a methylene (standard tropane) alters hydrogen-bonding capacity and conformational preference. Exchanging the biphenylacetyl group for a simple benzyl or phenoxyacetyl moiety (e.g., CAS 1396816-02-6) dramatically changes lipophilicity, target engagement, and metabolic stability [1]. The defined (1R,5S) stereochemistry is critical for consistent batch-to-batch biological results, as enantiomeric or diastereomeric mixtures can exhibit divergent potency and selectivity profiles [2].

Quantitative Differentiation of 1396868-81-7 from Structurally Proximal Analogs and Core Scaffolds


Enhanced Human Microsomal Stability Conferred by the 3-Oxa Bridge vs. Standard Morpholine in mTOR Inhibitor Scaffolds

In a series of 2-arylureidophenyl-1,3,5-triazine derivatives, isosteric replacement of a standard morpholine with a 3-oxa-8-azabicyclo[3.2.1]octane (bridged morpholine) significantly improved human microsomal stability. While the specific compound 1396868-81-7 was not evaluated in this study, it incorporates the identical 3-oxa-8-azabicyclo[3.2.1]octane core that drove this PK-enabling improvement [1]. This establishes a class-level advantage for 3-oxa-bridged compounds over their flexible morpholine counterparts.

mTOR inhibition microsomal stability bridged morpholine PI3K

Biphenylacetyl N-Substituent Imparts Higher Calculated Lipophilicity Relative to Tolyloxy Analogs, Modulating Predicted CNS Permeability

The target compound (C20H21NO2, MW 307.39) features a biphenylacetyl N-acyl group. A closely related commercial analog, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone (CAS 1396816-02-6, C15H19NO3, MW 261.32), replaces the biphenyl with an o-tolyloxy moiety. The biphenyl substituent introduces an additional aromatic ring, increasing calculated logP by approximately 1.5–2.0 units based on structural comparison [1]. Higher logP correlates with enhanced blood-brain barrier permeability potential, making 1396868-81-7 a more suitable candidate for CNS-targeted screening libraries.

lipophilicity CNS penetration biphenyl physicochemical properties

The (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Core is a Crystallographically Validated CYP Enzyme Ligand Scaffold

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has been validated in a high-resolution (X-ray) co-crystal structure with CYP46A1 (PDB: 9NNA). Compound 3k, which contains an (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl carbonyl group identical to the core linkage in 1396868-81-7, bound CYP46A1 with an IC50 of 4.5 nM and demonstrated brain-penetrant 24HC reduction in mice at 10 mg/kg p.o. [1]. This provides direct structural biology evidence that the (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane moiety engages CYP-family heme proteins with high affinity.

CYP46A1 cholesterol 24-hydroxylase X-ray crystallography ligand design

Distinct Pharmacological Space Relative to 8-Azabicyclo[3.2.1]octane VAChT Ligands

A structurally related 8-azabicyclo[3.2.1]octane ethanone, 1-(4-fluorophenyl)-2-(3-phenyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone (CHEMBL339712), exhibited weak affinity for the vesicular acetylcholine transporter (VAChT) with a Ki of 3,400 nM [1]. In contrast, 1396868-81-7 incorporates a 3-oxa bridge (absent in CHEMBL339712) and a biphenylacetyl rather than a 4-fluorobenzoyl group, predicted to shift its polypharmacology away from cholinergic transporters toward CYP, mTOR, or other target classes associated with oxa-bridged bicyclic amides [2][3]. This target-class de-risking is valuable for programs where VAChT activity constitutes an off-target liability.

VAChT cholinergic selectivity tropane

Defined (1R,5S) Stereochemistry Ensures Batch-to-Batch Reproducibility vs. Racemic or Diastereomeric Mixtures

Commercial sourcing of 1396868-81-7 specifies the (1R,5S) enantiomer, in contrast to racemic 3-oxa-8-azabicyclo[3.2.1]octane building blocks (e.g., CAS 280-07-9) used for diverse derivatization [1]. The defined stereochemistry eliminates ambiguity in biological assay interpretation. In related bicyclic amide series, stereochemistry at the bridgehead positions has been noted as critical for selective receptor interactions [2]. Using a single, defined enantiomer reduces SAR confounding and improves data reproducibility across screening campaigns.

stereochemistry reproducibility quality control enantiomeric purity

Optimal Deployment Scenarios for 1396868-81-7 in Drug Discovery and Chemical Biology Workflows


CNS-Oriented Fragment-Based or Focused Library Screening

With its biphenylacetyl substituent imparting elevated lipophilicity favorable for blood-brain barrier penetration, 1396868-81-7 is an ideal building block for CNS-focused compound libraries . The 3-oxa-bridged core provides a metabolic stability advantage over simple morpholine analogs [1], while the defined (1R,5S) stereochemistry ensures reproducible screening data.

CYP Enzyme Family Tool Compound Development

The (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane scaffold has been co-crystallized with CYP46A1, demonstrating high-affinity heme enzyme engagement (IC50 4.5 nM for compound 3k) [2]. 1396868-81-7 shares this core and can serve as a versatile intermediate for synthesizing novel CYP inhibitors (CYP46A1, CYP11B2, CYP17A1) through further derivatization at the biphenyl ring or the ethanone bridge.

Kinase Inhibitor Lead Optimization (PI3K/mTOR Pathway)

The mTOR inhibitor program at Wyeth/Pfizer established that replacing a morpholine with 3-oxa-8-azabicyclo[3.2.1]octane improves human microsomal stability while maintaining potency [1]. 1396868-81-7 can be elaborated into triazine-based or other heterocyclic kinase inhibitor scaffolds, leveraging the PK-enabling properties of the bridged morpholine core for programs targeting PI3K, mTOR, or DNA-PK.

Negative Control or Counter-Screen for Cholinergic Transporter Assays

Unlike phenyl-substituted 8-azabicyclo[3.2.1]octane ethanones that exhibit measurable VAChT binding (Ki ~3.4 μM) [3], 1396868-81-7 is predicted to show reduced cholinergic transporter affinity due to its 3-oxa bridge and distinct N-acyl group. This makes it suitable as a selectivity control compound when profiling novel tropane-based ligands against the cholinergic system.

Quote Request

Request a Quote for 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.